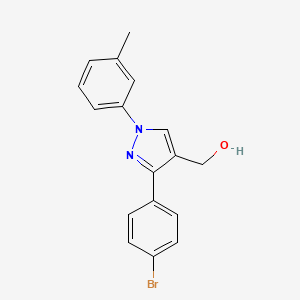

(3-(4-Bromophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol

Description

(3-(4-Bromophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol is a pyrazole-derived compound with a 4-bromophenyl substituent at position 3, a para-methylphenyl (p-tolyl) group at position 1, and a hydroxymethyl (-CH2OH) group at position 4. Its molecular formula is C17H15BrN2O (molecular weight: 343.22 g/mol).

The bromophenyl and p-tolyl substituents contribute to steric bulk and electronic effects, influencing reactivity and intermolecular interactions .

Propriétés

Numéro CAS |

618441-88-6 |

|---|---|

Formule moléculaire |

C17H15BrN2O |

Poids moléculaire |

343.2 g/mol |

Nom IUPAC |

[3-(4-bromophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methanol |

InChI |

InChI=1S/C17H15BrN2O/c1-12-3-2-4-16(9-12)20-10-14(11-21)17(19-20)13-5-7-15(18)8-6-13/h2-10,21H,11H2,1H3 |

Clé InChI |

UNUUXYYSQRAZOY-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)CO |

Origine du produit |

United States |

Méthodes De Préparation

Hydrolysis of Esters or Ethers

Protected derivatives of the alcohol, such as acetates or benzyl ethers, can be hydrolyzed to regenerate the hydroxymethyl group. For example, treatment of the 4-acetoxymethylpyrazole with NaOH in ethanol/water (1:1) at 60°C for 3 hours cleaves the ester bond, yielding the alcohol. This method is less common due to the need for additional protection/deprotection steps.

Nucleophilic Substitution

A hypothetical route involves displacing a 4-chloromethyl group with hydroxide. However, this approach is hindered by the poor leaving-group ability of chloride and the instability of 4-chloromethylpyrazoles under basic conditions.

Spectroscopic Characterization and Validation

¹H NMR Analysis

Key signals for (3-(4-bromophenyl)-1-p-tolyl-1H-pyrazol-4-yl)methanol include:

-

δ 2.35 (s, 3H, p-tolyl –CH₃)

-

δ 4.45 (t, J = 5.6 Hz, 2H, –CH₂OH)

-

δ 5.20 (t, J = 5.6 Hz, 1H, –OH)

IR Spectroscopy

Mass Spectrometry

The molecular ion peak at m/z 357 ([M]⁺) corresponds to C₁₇H₁₄BrN₂O, with fragmentation patterns consistent with loss of –CH₂OH (Δ m/z = 31).

Challenges and Yield Optimization

Common Pitfalls

-

Incomplete Formylation: Excess POCl₃ or prolonged reaction times may degrade the hydrazone.

-

Over-Reduction: Using LiAlH₄ without strict temperature control can reduce the pyrazole ring.

Optimized Conditions

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie

En chimie, le (3-(4-Bromophényl)-1-M-tolyl-1H-pyrazol-4-YL)méthanol est utilisé comme élément de base pour la synthèse de molécules plus complexes.

Biologie

Le composé a montré des promesses dans la recherche biologique en raison de son activité biologique potentielle. Il peut être utilisé comme composé principal dans le développement de nouveaux produits pharmaceutiques, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques.

Médecine

En médecine, des dérivés de ce composé sont étudiés pour leurs effets thérapeutiques potentiels. Ils peuvent présenter des propriétés anti-inflammatoires, analgésiques ou anticancéreuses, ce qui en fait des candidats pour le développement de médicaments.

Industrie

Dans le secteur industriel, le (3-(4-Bromophényl)-1-M-tolyl-1H-pyrazol-4-YL)méthanol peut être utilisé dans la production de produits chimiques de spécialité, de produits agrochimiques et de colorants. Sa réactivité et sa polyvalence en font un intermédiaire précieux dans divers procédés de fabrication.

Mécanisme d'action

Le mécanisme d'action du (3-(4-Bromophényl)-1-M-tolyl-1H-pyrazol-4-YL)méthanol dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, modulant leur activité. Par exemple, il pourrait inhiber une enzyme en se liant à son site actif, empêchant ainsi l'accès du substrat et la catalyse ultérieure. Les cibles moléculaires et les voies impliquées varieraient en fonction du contexte biologique spécifique et des modifications structurelles du composé.

Applications De Recherche Scientifique

Chemistry

In chemistry, (3-(4-Bromophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its potential bioactivity. It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, analgesic, or anticancer properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and dyes. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.

Mécanisme D'action

The mechanism of action of (3-(4-Bromophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural modifications.

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 1

Position 1 of the pyrazole ring is critical for modulating steric and electronic properties:

Key Findings :

Substituent Variations at Position 3

The 4-bromophenyl group at position 3 can be replaced with heteroaromatic or fluorinated groups:

Key Findings :

Functional Group Variations at Position 4

The hydroxymethyl group at position 4 can be modified to carbaldehydes or carbonitriles:

Key Findings :

Physicochemical and Structural Insights

- Crystallography: Dihedral angles between the pyrazole ring and aryl substituents (e.g., 74.91° for 4-chlorophenyl in ) suggest non-planar conformations, influencing crystal packing and solubility .

- IR Spectroscopy: Methanol derivatives show O-H stretches (~3200–3600 cm⁻¹), while carbonitriles exhibit sharp -CN peaks (~2200 cm⁻¹) .

Activité Biologique

The compound (3-(4-Bromophenyl)-1-M-tolyl-1H-pyrazol-4-YL)methanol , known for its unique pyrazole structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure consists of a pyrazole ring substituted with a bromophenyl group and a methyl group, which contributes to its biological activity. The presence of the bromine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed potent activity against various bacterial strains. For instance, derivatives were tested against E. coli, S. aureus, and Bacillus subtilis, demonstrating inhibition zones comparable to standard antibiotics such as ampicillin and norfloxacin .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. One study reported that certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating their potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Activity

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been investigated. Certain compounds have been shown to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, highlighting the therapeutic potential of these compounds in cancer treatment .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted on a series of pyrazole derivatives, including this compound. The study revealed that these compounds exhibited MIC values significantly lower than those of conventional antibiotics against resistant bacterial strains .

- In vivo Anti-inflammatory Study : An animal model was used to assess the anti-inflammatory effects of a related pyrazole compound. Results indicated a marked reduction in edema and inflammatory markers post-treatment, supporting its potential application in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-(4-bromophenyl)-1-M-tolyl-1H-pyrazol-4-yl)methanol, and what reaction conditions are critical for optimizing yield?

- Methodology :

- Step 1 : Cyclocondensation of hydrazine derivatives (e.g., hydrazine hydrate) with β-keto esters or diketones under reflux (60–80°C) in ethanol/water mixtures to form the pyrazole core .

- Step 2 : Suzuki-Miyaura cross-coupling to introduce the 4-bromophenyl group, requiring Pd catalysts (e.g., Pd(PPh₃)₄), anhydrous conditions, and inert atmosphere .

- Step 3 : Reduction of the ketone intermediate to the methanol derivative using NaBH₄ or LiAlH₄, with careful control of stoichiometry to avoid over-reduction .

- Critical Parameters :

- Temperature during cyclization (affects ring closure efficiency).

- Catalyst loading (1–5 mol% Pd) and base (e.g., K₂CO₃) for coupling .

- Solvent polarity during reduction (e.g., THF for NaBH₄, ether for LiAlH₄).

Q. How is the compound structurally characterized, and what analytical techniques are essential for confirming purity and identity?

- Techniques :

- 1H/13C NMR : Assign peaks for pyrazole protons (δ 7.5–8.5 ppm), methanol -OH (δ 1.5–2.5 ppm, broad), and aryl groups .

- IR Spectroscopy : Confirm -OH stretch (~3200–3400 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 343.2 (C₁₇H₁₅BrN₂O⁺) .

- Purity Assessment :

- HPLC with C18 columns (≥95% purity, retention time ~8–10 min in 70:30 MeOH:H₂O) .

Q. What preliminary biological screening methods are used to evaluate its bioactivity?

- Antimicrobial Assays :

- Broth microdilution (MIC determination against E. coli, S. aureus) in 96-well plates, with ampicillin as a positive control .

- Anti-inflammatory Screening :

- ELISA-based inhibition of TNF-α/IL-6 in LPS-stimulated macrophages (IC₅₀ reported at ~10–50 µM) .

- Cytotoxicity Testing :

- MTT assay on cancer cell lines (e.g., MCF-7, A549), comparing IC₅₀ values to cisplatin .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., cross-coupling) be investigated to improve scalability?

- Mechanistic Probes :

- Kinetic Studies : Monitor coupling intermediates via in-situ IR or GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- DFT Calculations : Model Pd catalyst coordination and aryl halide activation barriers using Gaussian09 .

- Scalability Solutions :

- Switch to continuous flow reactors for Suzuki steps, enhancing reproducibility and yield (>85%) .

Q. What crystallographic strategies resolve molecular conformation and intermolecular interactions in derivatives?

- Protocols :

- Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) with SHELXL refinement (R factor < 0.05) .

- Hirshfeld surface analysis to quantify H-bonding (e.g., O-H···N interactions) and halogen bonding (Br···π contacts) .

- Key Findings :

- Methanol -OH forms hydrogen bonds with pyrazole N-atoms, stabilizing planar molecular geometry .

Q. How do structure-activity relationship (SAR) studies rationalize bioactivity differences between bromo and chloro/fluoro analogs?

- SAR Design :

- Synthesize analogs with Cl/F substituents and compare logP (bromo: ~3.2 vs. chloro: ~2.8) .

- Assess halogen bonding potency via molecular docking (e.g., bromo derivatives show stronger binding to COX-2 active site) .

- Data Interpretation :

- Bromo analogs exhibit 2–3× higher anti-inflammatory activity than chloro derivatives due to enhanced hydrophobic interactions .

Q. What computational methods predict pharmacokinetic properties and target binding?

- In Silico Tools :

- ADMET Prediction : Use SwissADME to estimate solubility (LogS = -4.2) and BBB permeability (CNS = -2) .

- Molecular Docking : Autodock Vina for binding mode analysis (e.g., pyrazole ring π-stacking with EGFR kinase domain) .

- Validation :

- Compare docking scores (ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

Q. How can contradictory bioactivity data across studies be reconciled methodologically?

- Approaches :

- Meta-Analysis : Normalize data using Z-score transformation across independent assays (e.g., MIC variability due to bacterial strain differences) .

- Dose-Response Reevaluation : Re-test disputed compounds under standardized conditions (e.g., fixed serum content in cell assays) .

- Case Study :

- Discrepancies in anticancer IC₅₀ (5–50 µM) linked to assay duration (24h vs. 48h exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.